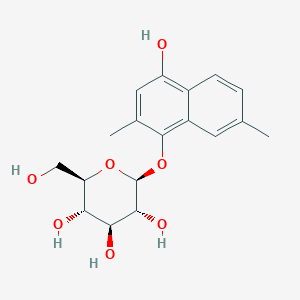

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEFPRRKVCVENF-QFXBJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

isolation of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside from natural sources

To the intended audience of researchers, scientists, and drug development professionals: The initial subject of this technical guide was the isolation of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside. However, a comprehensive review of the current scientific literature and chemical databases indicates that while this compound is cataloged (CAS No. 839711-70-5), there are no published reports of its isolation from any natural source.

Therefore, this guide has been adapted to focus on a closely related and well-documented compound: 1,2,4-Trihydroxynaphthalene-1-O-glucoside (THNG) . The methodologies and principles detailed herein for THNG can serve as a valuable framework for the potential future discovery and isolation of other naphthalene glucosides.

This document provides an in-depth overview of the isolation of 1,2,4-Trihydroxynaphthalene-1-O-glucoside from its known natural source, Impatiens glandulifera Royle. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Analysis of THNG Isolation

The yield and stability of 1,2,4-Trihydroxynaphthalene-1-O-glucoside are highly dependent on the processing and extraction of the plant material. The following table summarizes key quantitative findings from the isolation of THNG from the roots of Impatiens glandulifera.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Plant Material Preparation | Lyophilized (Freeze-dried) | Lyophilized (Freeze-dried) | Air-dried at room temperature |

| Storage of Material | Stored at -18 °C | Stored at -18 °C | Stored at room temperature |

| Extraction Solvent | Methanol | Water (followed by Methanol) | Methanol |

| Yield of THNG (mg/kg) | Up to 826 | Not detected | Traces |

| Major Compound(s) in Extract | 1,2,4-Trihydroxynaphthalene-1-O-glucoside | 2-Hydroxy-1,4-naphthoquinone | 2-Hydroxy-1,4-naphthoquinone |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside.

Plant Material Collection and Preparation

-

Source: Roots, stems, and leaves of Impatiens glandulifera Royle.

-

Collection: Plant material is harvested and divided into roots, stems, and leaves.

-

Drying: To maximize the yield of the unstable THNG, the plant material should be immediately frozen at -18 °C and then lyophilized (freeze-dried). Air-drying at room temperature or 40 °C leads to significant degradation of the target compound.

-

Storage: The lyophilized and finely shredded plant material should be stored at -18 °C to ensure long-term stability of the glucoside.

Extraction of 1,2,4-Trihydroxynaphthalene-1-O-glucoside

-

Solvent Selection: Methanol is the preferred solvent for extracting THNG. Water is unsuitable as it appears to promote the enzymatic hydrolysis of the glucoside to its aglycone, which then converts to 2-hydroxy-1,4-naphthoquinone.[1][2][3][4][5][6]

-

Procedure:

-

Place the lyophilized and powdered plant material in a suitable vessel.

-

Add 100% methanol and shake continuously for 30 minutes at room temperature.

-

Centrifuge the mixture to pellet the plant material.

-

Collect the supernatant.

-

Repeat the extraction of the sediment twice more with fresh methanol.

-

Combine the supernatants from all three extractions.

-

Evaporate the methanol under reduced pressure to yield the crude extract.

-

Purification of the Extract

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction: For a cleaner extract, a preliminary purification step can be employed. Extraction of the plant material with ethyl acetate can yield a very clean extract of THNG.[1]

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water is commonly employed.

-

Detection: Diode-Array Detection (DAD) and Fluorescence Detection (FLD) are used to monitor the separation. THNG is a highly fluorescent compound.

-

The fractions corresponding to the THNG peak are collected for further analysis.

-

Structural Elucidation

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS analysis is used to determine the molecular weight of the isolated compound.

-

In negative ion mode, the fragmentation of glucosides is often observed, with a characteristic loss of the sugar moiety (162 Da).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

2D-NMR experiments (COSY, HSQC, HMBC) are crucial for assigning the positions of the hydroxyl groups, the methyl groups (if present), and confirming the attachment point of the glucose unit to the naphthalene core.[2][4] For THNG, it was determined that the glucose is linked at the C-1 position.[2][4]

-

Mandatory Visualizations

Proposed Biosynthetic Pathway of Naphthoquinone Glucosides

References

- 1. This compound | C18H22O7 | CID 134714923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Separation and identification of 1,2,4-trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

Characterization of Novel Naphthalene Glucosides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the characterization of novel naphthalene glucosides, intended for researchers, scientists, and drug development professionals. This document outlines the isolation, structural elucidation, and biological evaluation of these promising compounds, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to Naphthalene Glucosides

Naphthalene glucosides are a class of naturally occurring aromatic compounds characterized by a naphthalene core structure attached to one or more glucose units. These compounds are found in a variety of plant species and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses on recently discovered naphthalene glucosides and their potential therapeutic applications, including antioxidant, anti-osteoporotic, antiproliferative, and anti-diabetic properties.

Isolation and Purification of Novel Naphthalene Glucosides

The initial step in the characterization of novel naphthalene glucosides is their isolation and purification from natural sources. A general workflow for this process is outlined below.

Experimental Protocol: Isolation and Purification

1. Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., roots, leaves).

-

Grind the dried material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with an appropriate solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Concentrate each fraction to yield different sub-extracts.

4. Column Chromatography:

-

Subject the biologically active fraction (e.g., the ethyl acetate fraction) to column chromatography on a stationary phase like silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.

5. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18).

-

Use a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate the pure naphthalene glucosides.

Structural Elucidation

The precise chemical structure of a novel naphthalene glucoside is determined using a combination of spectroscopic techniques.

Spectroscopic Data of Novel Naphthalene Glucosides

The following tables summarize the characteristic spectroscopic data for representative novel naphthalene glucosides.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxynaphthalene-1-O-β-D-glucoside in DMSO-d₆. [1]

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 2 | 6.84 (1H, d, J=2.5) | 101.7 |

| 4 | 6.64 (1H, d, J=2.5) | 103.5 |

| 5 | 7.09 (1H, s) | 109.1 |

| 6 | - | 137.9 |

| 7 | - | 131.7 |

| 8 | - | 151.2 |

| 9 | - | 135.2 |

| 10 | - | 110.1 |

| 1' | 5.06 (1H, d, J=7.5) | 103.2 |

| 2' | 3.36 (1H, overlapping) | 73.9 |

| 3' | 3.34 (1H, overlapping) | 76.8 |

| 4' | 3.19 (1H, m) | 70.4 |

| 5' | 3.47 (1H, overlapping) | 78.3 |

| 6'a | 3.84 (1H, dd, J=11.5, 5.5) | 61.2 |

| 6'b | 3.68 (1H, dd, J=11.5, 2.0) | |

| 6-CH₃ | 2.23 (3H, s) | 19.9 |

| 7-COCH₃ | 2.51 (3H, s) | 32.6 |

| 7-COCH₃ | - | 204.9 |

| 3-OCH₃ | 3.84 (3H, s) | 55.8 |

| 1-OH | - | - |

| 8-OH | 9.51 (1H, s) | - |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Novel Naphthalene Glucosides.

| Compound | Molecular Formula | Calculated m/z | Measured m/z | Ion |

| 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxynaphthalene-1-O-β-D-glucoside | C₂₀H₂₄O₉ | 410.5410 | 410.5401 | [M+H]⁺ |

| 6-methyl-7-acetyl-1,8-dihydroxynaphthalene-1-O-β-D-glucoside | C₁₉H₂₂O₈ | 379.5008 | 379.5006 | [M+H]⁺ |

Experimental Protocol: Structure Elucidation

1. Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (e.g., HR-ESI-MS or HR-FAB-MS) to determine the accurate molecular weight and deduce the molecular formula of the isolated compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Acquire ¹H NMR spectra to identify the types and number of protons and their neighboring protons.

-

Acquire ¹³C NMR and DEPT spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are crucial for assembling the complete structure.

3. UV-Vis and IR Spectroscopy:

-

Record the UV-Vis spectrum to identify the chromophore system, which is characteristic of the naphthalene core.

-

Obtain the IR spectrum to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Biological Activity Evaluation

Novel naphthalene glucosides have been reported to exhibit a range of biological activities. The following sections detail the protocols for assessing some of these activities and present relevant quantitative data.

Antiproliferative Activity

The antiproliferative effects of naphthalene glucosides are often evaluated against various cancer cell lines using the MTT assay.

Table 3: Antiproliferative Activity (IC₅₀ in µM) of Novel Naphthalene Glucosides against Various Cancer Cell Lines. [2]

| Compound | MCF-7 (Breast) | Gastric Cancer 7901 | A375 (Melanoma) | SKOV-3 (Ovarian) |

| 6-methyl-7-acetyl-1,8-dihydroxy-3-methoxynaphthalene-1-O-β-D-glucoside | >100 | No effect | 58.31 | 63.82 |

| 6-methyl-7-acetyl-1,8-dihydroxynaphthalene-1-O-β-D-glucoside | 75.23 | No effect | 43.52 | 49.37 |

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the naphthalene glucosides in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

3. MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Anti-diabetic Activity: α-Glucosidase and PTP1B Inhibition

Naphthalene glucosides have shown potential as anti-diabetic agents through the inhibition of key enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Table 4: α-Glucosidase and PTP1B Inhibitory Activity (IC₅₀ in µg/mL) of Compounds from Cassia obtusifolia. [3]

| Compound | α-Glucosidase IC₅₀ | PTP1B IC₅₀ |

| Chrysophanol | 46.81 ± 0.12 | 5.86 ± 0.99 |

| Physcion | 2.38 ± 0.77 | 7.28 ± 0.49 |

| Emodin | 1.02 ± 0.01 | 3.51 ± 0.15 |

| Alaternin | 0.99 ± 0.02 | 1.22 ± 0.03 |

| Acarbose (Positive Control) | 123.54 ± 0.29 | - |

| Ursolic Acid (Positive Control) | - | 3.37 ± 0.18 |

1. Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

2. Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the α-glucosidase solution and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG solution.

-

Monitor the increase in absorbance at 405 nm for a set period (e.g., 30 minutes) due to the formation of p-nitrophenol.

3. Data Analysis:

-

Calculate the percentage of enzyme inhibition.

-

Determine the IC₅₀ value from the dose-response curve. Acarbose is commonly used as a positive control.

1. Reagent Preparation:

-

Prepare a solution of recombinant human PTP1B in an appropriate buffer (e.g., Tris-HCl or HEPES, pH 7.5) containing DTT and EDTA.

-

Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP), in the same buffer.

2. Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the PTP1B enzyme solution and pre-incubate for 10-15 minutes at 37°C.

-

Start the reaction by adding the pNPP solution.

-

After a defined incubation period (e.g., 30 minutes), stop the reaction with a stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm.

3. Data Analysis:

-

Calculate the percentage of PTP1B inhibition.

-

Determine the IC₅₀ value. Ursolic acid can be used as a positive control.

Signaling Pathways Modulated by Naphthalene Glucosides

Understanding the molecular mechanisms underlying the biological activities of naphthalene glucosides is crucial for their development as therapeutic agents. Two key signaling pathways that have been identified are the PTP1B-mediated insulin signaling pathway and the RANKL-induced osteoclastogenesis pathway.

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, naphthalene glucosides can enhance insulin sensitivity.

RANKL and Osteoclastogenesis

Some naphthalene glucosides have demonstrated anti-osteoporotic activity by suppressing the RANKL-induced signaling cascade, which is essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

Conclusion

Novel naphthalene glucosides represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including antiproliferative, anti-diabetic, and anti-osteoporotic effects, make them attractive candidates for further drug development. This technical guide provides a foundational framework for researchers to isolate, characterize, and evaluate these compounds, paving the way for future discoveries in this exciting field.

References

Spectroscopic and Biological Profile of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring phenolic glycoside. While its presence has been noted in the plant species Pholidota articulata, a comprehensive public record of its detailed spectroscopic data, experimental protocols for its isolation and characterization, and its specific biological activities remains elusive. This guide serves to consolidate the currently available information and to highlight the significant knowledge gaps that present opportunities for future research.

Chemical Structure and Properties

Based on its chemical name and structure, this compound consists of a dihydroxynaphthalene aglycone, specifically the 2,7-dimethyl-1,4-dihydroxy derivative, linked to a glucose molecule via an O-glycosidic bond at the 1-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₇ | PubChem |

| Molecular Weight | 350.36 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| CAS Number | 839711-70-5 | PubChem |

Spectroscopic Data: A Critical Gap

A thorough search of scientific literature and chemical databases did not yield any publicly available experimental spectroscopic data for this compound. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra, which are crucial for detailed structural elucidation, have been found.

-

Mass Spectrometry (MS): While a theoretical exact mass can be calculated, no experimental mass spectra (e.g., ESI-MS, HRMS) confirming the molecular weight and fragmentation pattern are available.

-

Infrared (IR) Spectroscopy: Data on the characteristic vibrational frequencies of functional groups is absent.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information on the electronic absorption properties of the molecule is not documented.

The absence of this fundamental data severely limits the definitive identification and characterization of this compound.

Hypothetical Experimental Protocols

In the absence of specific published methods for this compound, this section outlines generalized experimental protocols typically employed for the isolation and characterization of similar natural products. These are provided as a reference for researchers aiming to study this compound.

Isolation and Purification Workflow

The isolation of a phenolic glycoside from a plant source like Pholidota articulata would generally follow a multi-step chromatographic process.

Caption: Generalized workflow for the isolation of natural product glycosides.

Spectroscopic Analysis Protocol

Once isolated, the pure compound would be subjected to a suite of spectroscopic techniques for structural elucidation.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Obtain high-resolution mass spectra using ESI or a similar soft ionization technique to determine the exact mass and molecular formula. MS/MS fragmentation analysis would help in confirming the structure of the aglycone and the sugar moiety.

-

-

IR and UV-Vis Spectroscopy:

-

IR: Record the IR spectrum using a KBr pellet or as a thin film to identify characteristic functional groups.

-

UV-Vis: Dissolve the compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to determine the wavelengths of maximum absorbance (λmax).

-

Biological Activity and Signaling Pathways: Uncharted Territory

Currently, there is no specific information in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Naphthoquinones and their derivatives are a well-known class of compounds with a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Therefore, it is plausible that this compound may exhibit similar activities.

A Proposed Path for Biological Investigation

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Caption: A logical workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

The current state of knowledge on this compound is preliminary. While its existence is noted, the lack of comprehensive spectroscopic and biological data presents a significant hurdle to its further development as a potential therapeutic agent. The immediate research priorities should be the targeted isolation of this compound from Pholidota articulata, followed by its full spectroscopic characterization. Subsequent in-depth biological screening is warranted to uncover its potential pharmacological activities. Such studies would not only fill a critical knowledge gap but also potentially unveil a new natural product with valuable applications in drug discovery and development.

An In-Depth Technical Guide to the Biosynthesis of Dihydroxynaphthalene Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydroxynaphthalene (DHN) derivatives represent a diverse class of specialized plant metabolites with significant ecological roles and pharmacological potential. Compounds such as the allelopathic agent juglone and the potent anticancer naphthoquinone plumbagin are products of distinct and complex biosynthetic pathways. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to DHN derivatives in plants, focusing on the o-succinylbenzoate (OSB) pathway and the polyketide pathway. It details the key enzymatic steps, presents available quantitative data for cornerstone enzymes, and outlines detailed experimental protocols for the extraction, analysis, and enzymatic characterization of these compounds. This document is intended to serve as a foundational resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

Dihydroxynaphthalene derivatives and their related naphthoquinones are specialized secondary metabolites found across the plant kingdom, from the roots of the Plumbaginaceae family to the tissues of walnut trees (Juglans spp.).[1] These compounds are not essential for primary growth but confer significant advantages for defense, competition (allelopathy), and reproduction.[2] Their biological activities, which include antimicrobial, anticancer, and phytotoxic properties, are of considerable interest for drug development and the creation of natural product-based herbicides.[1][2][3] Understanding the intricate biosynthetic machinery that plants use to produce these molecules is critical for their potential biotechnological exploitation. This guide focuses on the two primary pathways plants employ to construct the core naphthalene scaffold: the shikimate-derived o-succinylbenzoate (OSB) pathway and the acetate-derived polyketide pathway.

Major Biosynthetic Pathways

Plants have evolved at least two distinct strategies to synthesize the naphthalene ring system.

The o-Succinylbenzoate (OSB) Pathway: The Route to Juglone

The biosynthesis of the allelochemical juglone (5-hydroxy-1,4-naphthoquinone) in the Juglandaceae family is intricately linked to the primary metabolic pathway for phylloquinone (Vitamin K1).[3][4] The naphthalenoid moiety of juglone is derived from the phylloquinone pathway intermediate 1,4-dihydroxy-2-naphthoic acid (DHNA).[3][5] This route begins with chorismate, the end product of the shikimate pathway.

The key steps are as follows:

-

Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, a reaction catalyzed by Isochorismate Synthase (ICS) .[5] This is a crucial branch point, as isochorismate is also a precursor for salicylic acid.[6]

-

Formation of o-Succinylbenzoate (OSB): A trifunctional enzyme known as PHYLLO converts isochorismate and α-ketoglutarate to o-succinylbenzoate (OSB).[5]

-

Activation and Cyclization: The succinyl side chain of OSB is activated to its thioester by OSB-CoA Ligase .[5] This activated intermediate is then cyclized by DHNA-CoA Synthase to form the bicyclic ring system of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[7]

-

Hydrolysis to DHNA: A DHNA-CoA Thioesterase hydrolyzes the CoA ester to yield 1,4-dihydroxy-2-naphthoic acid (DHNA).[5][8]

-

Branch to Juglone: From the common intermediate DHNA, the pathway diverges towards juglone. This is hypothesized to occur via a sequential decarboxylation to yield 1,4-naphthoquinone, followed by a hydroxylation at the C-5 position to form juglone (5-hydroxy-1,4-naphthoquinone).[2][7] The specific decarboxylase and hydroxylase enzymes responsible for these final steps in Juglans are subjects of ongoing research.[2]

The Polyketide Pathway: The Route to Plumbagin and 1,8-DHN

A second major route, independent of the shikimate pathway, utilizes the condensation of acetate units to form the naphthalene core. This pathway is responsible for producing plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) and is analogous to the well-characterized 1,8-dihydroxynaphthalene (1,8-DHN) melanin pathway in fungi.[9][10][11]

The key steps are as follows:

-

Polyketide Chain Formation: The pathway is initiated by a Type III Polyketide Synthase (PKS) .[12][13] This enzyme catalyzes the iterative condensation of one starter unit (e.g., acetyl-CoA) with multiple extender units (malonyl-CoA) to form a linear polyketide chain.[9]

-

Cyclization and Aromatization: The PKS, often in conjunction with accessory cyclase enzymes, folds and catalyzes the intramolecular cyclization of the polyketide chain to form an aromatic naphthalene scaffold.[12] For 1,8-DHN, the product is 1,3,6,8-tetrahydroxynaphthalene (T4HN).[14] For plumbagin, a hexaketide backbone is formed.[9]

-

Tailoring Steps for 1,8-DHN: In the fungal DHN-melanin pathway, T4HN undergoes a series of reductions and dehydrations. Tetrahydroxynaphthalene Reductase (THR) reduces T4HN to scytalone, which is then dehydrated by Scytalone Dehydratase (SCD) to 1,3,8-trihydroxynaphthalene (T3HN). A subsequent reduction and dehydration yield 1,8-DHN.[14][15]

-

Tailoring Steps for Plumbagin: The hexaketide backbone is converted to 3-methyl-1,8-naphthalenediol. This intermediate then undergoes a series of oxidations and hydroxylations, catalyzed by Cytochrome P450 monooxygenases (e.g., CYP81B140 and CYP81B141 in Plumbago zeylanica), to form isoshinanolone and finally plumbagin.[9]

Quantitative Data on Key Biosynthetic Enzymes

The kinetic properties of enzymes are fundamental to understanding metabolic flux and for engineering pathways. While kinetic data for many plant-specific enzymes in these pathways remain to be fully characterized, studies on key enzymes from Arabidopsis thaliana and related organisms provide valuable benchmarks.

| Enzyme | Organism / Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| Isochorismate Synthase 1 (AtICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 38.7 | 1.88 x 104 | [6][16][17] |

| Isochorismate Synthase 2 (AtICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 18.0 | 1.04 x 104 | [6][16] |

| o-Succinylbenzoate Synthase (OSBS) | Amycolatopsis sp. | SHCHC | - | - | 2.5 x 105 | [18][19] |

Regulation of Biosynthesis

The production of dihydroxynaphthalene derivatives is tightly regulated at multiple levels, often linked to developmental stage and environmental stress.

-

Transcriptional Regulation: The expression of biosynthetic genes is a primary control point. In Manchurian Walnut, the expression of several transcription factor families, including NAC, bZip, NF-YA, and NF-YC , is positively correlated with juglone content.[20] Furthermore, specific CYP450 genes have been identified as likely contributors to juglone accumulation.[20] In fungal DHN-melanin pathways, a key transcription factor, CmrA/Cmr1 , is often required for the expression of the PKS and other pathway genes.[21] It is plausible that homologous transcription factors regulate the polyketide pathway in plants.

-

Developmental and Environmental Cues: The accumulation of these compounds is often tissue-specific and induced by biotic or abiotic stress. Plumbagin, for instance, is found predominantly in the roots of Plumbago species.[1] The production of juglone is also highest in roots and buds.[4][22] Pathogen attack, wounding, or exposure to elicitors can trigger the upregulation of the biosynthetic genes leading to increased production of these defensive compounds.

Experimental Protocols

Protocol: Extraction of Naphthoquinones from Plant Tissue

This protocol provides a general method for extracting semi-polar naphthoquinones like juglone and plumbagin from dried plant material.

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) at 40-50°C and grind into a fine powder.

-

Extraction: Macerate 1.0 g of powdered plant material in 20 mL of methanol (or 65% ethanol for some applications) overnight with constant agitation.[2][23] Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes.[23]

-

Filtration: Centrifuge the mixture at 3,500 rpm for 10 minutes and collect the supernatant. Re-extract the pellet with another 10 mL of solvent and combine the supernatants.

-

Solvent Partitioning (optional, for cleanup):

-

Dry the combined methanol extract under vacuum using a rotary evaporator.[2][24]

-

Resuspend the dried extract in 10 mL of water (acidified to pH 3 with HCl for compounds like lawsone).[24][25]

-

Perform a liquid-liquid extraction by partitioning against an equal volume of a non-polar solvent like diethyl ether or ethyl acetate three times.[2][24]

-

Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent to yield the crude naphthoquinone-enriched extract.

-

-

Analysis: Resuspend the final dried extract in a known volume of methanol or the initial mobile phase for HPLC or HPTLC analysis.

Protocol: Enzyme Assay for Naphthoquinone Biosynthesis

This protocol describes a general HPLC-based assay to measure the activity of a biosynthetic enzyme, such as a putative DHNA decarboxylase or a PKS.[2]

-

Enzyme Source: Use purified recombinant protein or a microsomal fraction prepared from yeast/E. coli expressing the candidate gene.[2]

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Control Reactions: Prepare negative controls, including a reaction with heat-denatured enzyme and a reaction lacking the primary substrate or a key cofactor.[2]

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing 1% formic acid.

-

Extraction: Vortex vigorously to extract the product into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation for HPLC: Transfer the upper organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.

-

Analysis: Inject the sample onto an HPLC system and monitor for the appearance of the expected product peak, comparing its retention time and UV-Vis spectrum to an authentic standard. Quantify the peak area to determine reaction velocity.

Summary of Analytical Methods

Quantitative analysis of dihydroxynaphthalene derivatives relies heavily on chromatographic techniques.

| Technique | Column | Mobile Phase Example | Detection | Application Note | Reference(s) |

| RP-HPLC-UV/PDA | C18 (e.g., 250x4.6 mm, 5µm) | Isocratic: 65:35 Methanol:Water or 60:40 Acetonitrile:5mM Ammonium Acetate (pH 3.8) | UV/PDA at ~265 nm | Robust method for quantifying known major compounds like plumbagin. | [27][28][29] |

| HPTLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (8:2) | Densitometry (e.g., 254 nm) | Rapid screening and quantification; good for comparing multiple samples. | [30] |

| HPLC-MS/MS | C18 | Gradient elution with water and acetonitrile, often with 0.1% formic acid | ESI-MS/MS | Highly sensitive and specific; essential for identifying novel derivatives and accurately quantifying low-abundance compounds like juglone. | [22] |

Conclusion and Future Directions

The biosynthesis of dihydroxynaphthalene derivatives in plants proceeds through sophisticated and distinct metabolic pathways. The shikimate-derived OSB pathway provides the backbone for juglone by co-opting intermediates from phylloquinone synthesis, while the polyketide pathway provides an independent route to compounds like plumbagin. While the core steps of these pathways are increasingly understood, significant knowledge gaps remain.

Future research should focus on:

-

Identification of Missing Enzymes: The specific decarboxylases and hydroxylases in the terminal steps of juglone biosynthesis, as well as plant-specific cyclases and tailoring enzymes in the plumbagin pathway, require definitive identification and characterization.

-

Enzyme Kinetics and Structure: Detailed kinetic and structural analysis of plant PKSs, CYPs, and other key enzymes will be crucial for rational metabolic engineering efforts.

-

Regulatory Networks: Elucidating the transcription factors, signaling molecules, and environmental triggers that control the expression of these pathways in plants is essential for understanding their ecological roles and for enhancing their production in vitro.

Addressing these questions will not only deepen our fundamental understanding of plant specialized metabolism but also unlock the full biotechnological potential of this important class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Biosynthesis of Juglone: A Potential Natural Produce-based Herbicide - PURDUE UNIVERSITY [portal.nifa.usda.gov]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Plant polyketide synthases: a fascinating group of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. researchgate.net [researchgate.net]

- 16. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 17. researchgate.net [researchgate.net]

- 18. Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Manchurian Walnut Genome: Insights into Juglone and Lipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS [mdpi.com]

- 23. Evaluation of antioxidant and anticancer activities of naphthoquinones‐enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sphinxsai.com [sphinxsai.com]

- 25. researchgate.net [researchgate.net]

- 26. Isochorismate synthase - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. Development and Validation of HPLC Method for Quantification of Plumbagin in Plumbago Zeylanica L. Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A Reverse Phase HPLC-UV and HPTLC Methods for Determination of Plumbagin in Plumbago indica and Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring phenolic compound. While specific research on this molecule is limited, its structural class—naphthalene glucosides—is of significant interest in medicinal chemistry and drug discovery due to a range of observed biological activities in related analogues, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside generalized experimental protocols for the isolation and characterization of similar compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this and related naphthalene glucosides.

Chemical Properties

Currently, detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the key chemical identifiers and computed physicochemical properties sourced from chemical databases and suppliers.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |

| CAS Number | 839711-70-5 | PubChem[1] |

| Molecular Formula | C₁₈H₂₂O₇ | PubChem[1] |

| Molecular Weight | 350.36 g/mol | ChemNorm[2] |

| Appearance | Powder | BioCrick |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 350.136553 g/mol | PubChem[1] |

| Monoisotopic Mass | 350.136553 g/mol | PubChem[1] |

| Topological Polar Surface Area | 120 Ų | PubChem[1] |

| Heavy Atom Count | 25 | PubChem[1] |

| Complexity | 447 | PubChem[1] |

Solubility and Stability

This compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. Stock solutions can be stored at -20°C for several months. It is recommended to prepare and use solutions on the same day. If prepared in advance, stock solutions should be sealed and stored at -20°C. Before use, it is advisable to allow the vial to reach room temperature for at least one hour before opening.

Natural Occurrence

This compound has been identified as a constituent of the plant Pholidota articulata, an epiphytic orchid.[3] This suggests that the compound can be obtained through extraction and isolation from this natural source.

Potential Biological Activities (Inferred from Related Compounds)

While no specific biological activities have been reported for this compound, studies on structurally similar naphthalene glucosides and dihydroxynaphthalene derivatives suggest several potential areas of therapeutic interest:

-

Antioxidant Activity: Naphthalenediols are recognized as potent antioxidants.[4][5] The presence of hydroxyl groups on the naphthalene ring is crucial for this activity. It is plausible that this compound and its aglycone could exhibit free radical scavenging properties.

-

Anticancer Activity: Various naphthalene-1,4-dione analogues have been synthesized and evaluated for their anticancer properties, with some showing notable potency and selectivity for cancer cells.[6] Naphthoquinones, which can be derived from dihydroxynaphthalenes, are a well-known class of anticancer agents.

-

Anti-inflammatory and Anti-osteoporotic Activity: Other isolated naphthalene glucosides have demonstrated the ability to suppress tartrate-resistant acid phosphatase activity in osteoclastic cells, suggesting potential applications in the treatment of osteoporosis.[7]

Further research is required to determine if this compound possesses any of these biological activities.

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis or isolation of this compound are not currently available in the public domain. However, the following sections provide generalized methodologies based on standard practices for the isolation and characterization of naphthalene glucosides from natural sources.

Isolation from Pholidota articulata

The following is a generalized workflow for the isolation of naphthalene glucosides from a plant source:

References

- 1. This compound | C18H22O7 | CID 134714923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of chemical composition, in vitro antioxidant, and antidiabetic activities of solvent extracts of Irvingia gabonensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MP Sciences [mpsciences.com]

- 4. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. Naphthalene diols: a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside (CAS Number 839711-70-5)

Disclaimer: The compound 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside (CAS 839711-70-5) is a novel chemical entity with no currently available data in the public domain. This technical guide is a predictive overview based on the known chemistry and biological activities of structurally related naphthalene glucosides and their aglycones. The information presented herein is intended for research and development purposes and requires experimental validation.

This guide provides a hypothetical framework for the synthesis, potential biological activities, and experimental evaluation of this compound, aimed at researchers, scientists, and drug development professionals.

Hypothetical Physicochemical and Biological Properties

The predicted properties of this compound are summarized below. These are theoretical and require experimental verification.

| Property | Predicted Value/Activity | Basis for Prediction |

| Molecular Formula | C₁₈H₂₂O₇ | Based on structural components. |

| Molecular Weight | 350.36 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for purified glycosidic compounds. |

| Solubility | Soluble in polar organic solvents (Methanol, DMSO), sparingly soluble in water. | General solubility of naphthalene glucosides. |

| Potential Biological Activity | Anticancer, Antioxidant, Anti-inflammatory | Based on activities of other naphthalene glucosides[1][2][3][4]. |

| Potential Mechanism of Action | Induction of apoptosis, inhibition of inflammatory pathways. | Common mechanisms for bioactive naphthalene derivatives[5][6]. |

Hypothetical Synthesis

A plausible synthetic route for this compound would involve a multi-step process, starting from the commercially available 2,7-dihydroxynaphthalene. The key steps would be the synthesis of the aglycone followed by glycosylation.

2.1. Synthesis of the Aglycone: 2,7-Dimethyl-1,4-dihydroxynaphthalene

The synthesis of the aglycone is not directly described in the literature. A potential route could involve the Friedel-Crafts methylation of 2,7-dihydroxynaphthalene, followed by oxidation to introduce the hydroxyl groups at the 1 and 4 positions.

2.2. Glycosylation

The final step would be the regioselective O-glycosylation of the aglycone with a protected glucose donor, such as acetobromo-α-D-glucose, under Koenigs-Knorr conditions or using a Lewis acid catalyst, followed by deprotection.

Potential Biological Activities and Signaling Pathways

Naphthalene glucosides isolated from natural sources have demonstrated a range of biological activities, including antioxidant and anti-osteoporotic effects[1][7]. Furthermore, various naphthalene derivatives have been investigated for their anticancer properties[4][6]. It is plausible that this compound could exhibit cytotoxic effects against cancer cells. A potential mechanism could involve the induction of apoptosis through the modulation of key signaling pathways.

3.1. Hypothetical Anticancer Signaling Pathway

A common pathway for anticancer compounds is the induction of apoptosis through the activation of caspases. The hypothetical pathway below illustrates how the compound might interact with cellular components to trigger programmed cell death.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and biological evaluation of this compound.

4.1. Protocol for Hypothetical Synthesis

Objective: To synthesize this compound.

Materials:

-

2,7-Dihydroxynaphthalene

-

Methylating agent (e.g., methyl iodide)

-

Lewis acid catalyst (e.g., AlCl₃)

-

Oxidizing agent (e.g., Fremy's salt)

-

Acetobromo-α-D-glucose

-

Silver carbonate (Ag₂CO₃)

-

Sodium methoxide

-

Anhydrous solvents (DCM, THF, Methanol)

-

Silica gel for chromatography

Procedure:

-

Aglycone Synthesis:

-

Dissolve 2,7-dihydroxynaphthalene in a suitable anhydrous solvent under an inert atmosphere.

-

Add the methylating agent and Lewis acid catalyst portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with HCl and extract the product with an organic solvent.

-

Purify the resulting 2,7-dimethylnaphthalene by column chromatography.

-

Dissolve the purified product in a suitable solvent and add the oxidizing agent.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the aglycone, 2,7-Dimethyl-1,4-dihydroxynaphthalene, by column chromatography.

-

-

Glycosylation and Deprotection:

-

Dissolve the aglycone and acetobromo-α-D-glucose in anhydrous DCM.

-

Add Ag₂CO₃ and stir the reaction in the dark at room temperature for 48 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the protected glucoside by column chromatography.

-

Dissolve the protected glucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir at room temperature for 4 hours.

-

Neutralize the reaction with an acidic resin, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

4.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Normal cell line (e.g., MCF-10A) for selectivity assessment

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cells to ~80% confluency.

-

Trypsinize the cells, count them, and adjust the cell suspension to 1 x 10⁵ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

References

- 1. Two new naphthalene glucosides and other bioactive compounds from the carnivorous plant Nepenthes mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known physicochemical properties from public databases and hypothesized synthesis routes, spectroscopic characteristics, and biological activities based on established chemical principles and data from structurally related naphthalenoid compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of substituted dihydroxynaphthalene glycosides as a novel class of therapeutic agents. All quantitative data is summarized in tables, and hypothetical experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Naphthalenoid compounds, particularly those belonging to the naphthoquinone and dihydroxynaphthalene classes, are a significant group of natural and synthetic molecules with a wide array of biological activities. Their planar aromatic structure allows them to intercalate with DNA and interact with various enzymes, leading to effects such as anticancer, anti-inflammatory, antibacterial, and antifungal properties. The glycosylation of these molecules, such as in this compound, can significantly alter their pharmacokinetic and pharmacodynamic properties. The addition of a glucose moiety can enhance water solubility, modulate bioavailability, and influence the mechanism of action. This guide focuses on the title compound, providing a detailed, albeit partially theoretical, exploration of its chemical and potential biological characteristics.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound have been compiled from publicly accessible chemical databases. These properties provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₇ | --INVALID-LINK--[1] |

| Molecular Weight | 350.36 g/mol | --INVALID-LINK--[2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK--[1] |

| CAS Number | 839711-70-5 | --INVALID-LINK--[2] |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[3] |

| XLogP3 | 1.4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 120 Ų | --INVALID-LINK--[1] |

Hypothetical Synthesis and Experimental Protocols

As of the writing of this guide, a specific, experimentally validated synthesis for this compound has not been reported in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for the synthesis of related naphthalenoid structures and glycosides. The proposed pathway involves the synthesis of the aglycone, 2,7-Dimethyl-1,4-dihydroxynaphthalene, followed by its selective O-glucosylation.

Hypothetical Synthesis of the Aglycone: 2,7-Dimethyl-1,4-dihydroxynaphthalene

The synthesis of the aglycone could potentially start from the commercially available 2,7-dimethylnaphthalene. A multi-step process would be required to introduce the two hydroxyl groups at the 1 and 4 positions.

Protocol:

-

Step 1: Oxidation of 2,7-dimethylnaphthalene. The starting material, 2,7-dimethylnaphthalene, could be subjected to oxidation to introduce oxygen-containing functional groups. A possible method involves oxidation to 2,7-dimethyl-1,4-naphthoquinone. This can be a challenging transformation requiring specific oxidizing agents that favor reaction at the 1 and 4 positions.

-

Step 2: Reduction of the naphthoquinone. The resulting 2,7-dimethyl-1,4-naphthoquinone would then be reduced to the corresponding dihydroxynaphthalene. This is a standard transformation that can be achieved with mild reducing agents such as sodium borohydride or sodium dithionite.

-

Purification. The final aglycone product would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity before the glycosylation step.

O-Glucosylation of 2,7-Dimethyl-1,4-dihydroxynaphthalene

With the aglycone in hand, the final step is the introduction of the glucose moiety at the 1-hydroxyl position. A standard approach for this is the Koenigs-Knorr reaction or a variation thereof.

Protocol:

-

Protection of Glucose: The glucose molecule is first per-acetylated to protect the hydroxyl groups and then converted to a glycosyl donor, such as acetobromoglucose.

-

Glycosylation Reaction: The aglycone, 2,7-Dimethyl-1,4-dihydroxynaphthalene, is reacted with the acetobromoglucose in the presence of a promoter, typically a silver or mercury salt, in an aprotic solvent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor. Due to the two hydroxyl groups on the aglycone, regioselectivity could be an issue, and separation of the 1-O-glucoside from the 4-O-glucoside and di-glucosylated product might be necessary.

-

Deprotection: The acetyl protecting groups on the glucose moiety are removed by hydrolysis under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation), to yield the final product, this compound.

-

Purification: The final compound is purified by chromatographic methods, such as flash chromatography or preparative HPLC, to obtain the product with high purity.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization (Hypothetical)

Experimental spectroscopic data for this compound is not publicly available. However, based on the molecular structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. These predictions are valuable for the identification and structural confirmation of the compound if it were to be synthesized or isolated.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.5 - 8.0 | m | Naphthalene ring protons |

| Anomeric Proton | 4.8 - 5.5 | d | H-1' of glucose |

| Glucose Protons | 3.2 - 4.0 | m | H-2' to H-6' of glucose |

| Methyl Protons | 2.2 - 2.6 | s | CH₃ on naphthalene ring |

| Hydroxyl Protons | Variable | br s | OH groups |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 110 - 155 | Naphthalene ring carbons |

| Anomeric Carbon | 98 - 105 | C-1' of glucose |

| Glucose Carbons | 60 - 80 | C-2' to C-6' of glucose |

| Methyl Carbons | 18 - 25 | CH₃ on naphthalene ring |

Potential Biological Activity and Signaling Pathways

While no biological studies have been published for this compound, the broader class of naphthoquinones and their derivatives are well-known for their significant anticancer activities.[4][5] These compounds often exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways that regulate cell proliferation, apoptosis, and survival.

It is plausible that this compound, or its aglycone, could exhibit similar properties. The dihydroxynaphthalene form can be readily oxidized in vivo to the corresponding 1,4-naphthoquinone, which is often the biologically active species. This redox cycling can lead to the production of ROS, inducing oxidative stress and triggering apoptotic cell death in cancer cells.

Several signaling pathways are implicated in the anticancer effects of naphthoquinones. A common mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathways (including JNK and p38) and the inhibition of pro-survival pathways such as PI3K/AKT and STAT3.

Caption: Potential signaling pathway modulated by naphthoquinone derivatives, leading to apoptosis.

Conclusion

This compound is a structurally interesting molecule that belongs to a class of compounds with significant therapeutic potential. While there is a notable lack of direct experimental data in the public domain, this guide provides a foundational understanding of its properties and a roadmap for future research. The hypothetical synthesis and predicted spectroscopic data offer a starting point for its chemical investigation. Furthermore, the discussion on potential biological activities, based on well-documented effects of related naphthoquinones, suggests that this compound could be a valuable candidate for anticancer drug discovery. Further research is warranted to synthesize and characterize this molecule and to experimentally validate its biological effects and mechanisms of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]

- 5. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of naphthalene glucosides in organic solvents

An In-depth Technical Guide to the Solubility of Naphthalene Glucosides in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene glucosides, a class of naturally occurring or synthetic compounds, are of significant interest in pharmaceutical and chemical research due to their diverse biological activities. A critical physicochemical property influencing their application in drug development, synthesis, and extraction is their solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of naphthalene glucosides, addressing the current landscape of available data, experimental methodologies for solubility determination, and the key factors governing their solubility behavior.

Factors Influencing the Solubility of Naphthalene Glucosides

The is a complex interplay of several factors related to both the solute and the solvent. The dual nature of the naphthalene glucoside molecule, possessing a nonpolar naphthalene aglycone and a polar glucose moiety, is the primary determinant of its solubility characteristics.

Key influencing factors include:

-

Polarity of the Solvent: Naphthalene glucosides, due to the presence of the hydroxyl-rich glucose unit, generally exhibit higher solubility in polar organic solvents such as methanol and ethanol. The hydrogen bonding capacity of these solvents can effectively solvate the polar glucose portion of the molecule.

-

Structure of the Naphthalene Aglycone: Substituents on the naphthalene ring can significantly alter its polarity and, consequently, the overall solubility of the glucoside. Electron-withdrawing or electron-donating groups can impact the electron distribution and intermolecular interactions.

-

Anomeric Configuration (α or β): The stereochemistry at the anomeric carbon can influence the overall shape and polarity of the molecule, which in turn can affect its crystal lattice energy and interaction with solvent molecules.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to better overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of a naphthalene glucoside through various intermolecular interactions.

The following diagram illustrates the logical relationships between these key factors.

Solubility Data

Qualitative Solubility of Naphthalene Glucosides

Direct quantitative solubility data for specific naphthalene glucosides in a range of organic solvents is sparse in publicly accessible literature. However, reports on their extraction and synthesis provide valuable qualitative insights.

| Naphthalene Glucoside Type | Solvent | Solubility | Reference(s) |

| General Naphthalene Glucosides | Methanol | Soluble | [1] |

| General Naphthalene Glucosides | n-Butanol | Soluble | [1] |

| Calcium Sennoside | Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Calcium Sennoside | Methanol | Soluble | [2] |

Quantitative Solubility of Naphthalene (Aglycone)

To provide a reference point, the following table summarizes the quantitative solubility of naphthalene, the parent aglycone, in various organic solvents. The presence of the glucose moiety is expected to significantly increase the polarity and alter the solubility profile compared to the aglycone alone.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Benzene | 20 | 47.5 |

| Toluene | 20 | 39.5 |

| Xylene | 20 | 34.0 |

| Carbon Tetrachloride | 20 | 32.5 |

| Ethanol (95%) | 20 | 7.7 |

| Methanol (99.8%) | 20 | 5.8 |

| Acetone | 20 | 25.0 |

Note: This data is for the aglycone naphthalene and serves as a comparative reference.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for the determination of naphthalene glucoside solubility in an organic solvent using the isothermal shake-flask method followed by HPLC analysis.

Materials and Equipment

-

Naphthalene glucoside of interest (high purity)

-

Organic solvent of choice (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of naphthalene glucoside solubility.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the naphthalene glucoside in the chosen organic solvent at known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of the solid naphthalene glucoside to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The is a fundamental parameter for their successful application in research and development. While quantitative data remains limited, a qualitative understanding points towards higher solubility in polar organic solvents. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of specific naphthalene glucosides in their solvents of interest. Further research to generate and publish a comprehensive database of naphthalene glucoside solubility would be a valuable contribution to the scientific community.

References

Unearthing Nature's Arsenal: A Technical Guide to Bioactive Naphthalene Compounds from Fungi

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds, with naphthalene derivatives standing out for their significant therapeutic potential. These secondary metabolites, characterized by their core naphthalene scaffold, exhibit a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of these promising fungal compounds. It offers detailed experimental protocols and quantitative data to empower researchers in the quest for new drug leads.

Introduction to Fungal Naphthalene Compounds

Fungi synthesize a diverse array of naphthalenones, which are derivatives of naphthalene. These compounds are typically produced through the polyketide pathway and are often involved in fungal melanin biosynthesis.[1][2] Their structural diversity, arising from various substitutions and stereochemical arrangements, contributes to their wide spectrum of bioactivities.[1] Researchers have isolated these compounds from various fungal genera, including Alternaria, Penicillium, Cladosporium, and Daldinia, often from unique ecological niches such as endophytic fungi in medicinal plants.[1][3]

The significant bioactivities of these compounds have positioned them as promising candidates for drug discovery.[1][2] They have shown efficacy against various cancer cell lines and a broad range of pathogenic microbes, including multi-drug resistant strains.[1][3][4]

Biosynthesis of Naphthalene Compounds in Fungi

The biosynthesis of naphthalenones in fungi predominantly follows the polyketide pathway, commencing with the condensation of acetate units.[1] A key intermediate in many of these pathways is 1,8-dihydroxynaphthalene (DHN), a precursor for fungal melanin.[1] The initial polyketide chain undergoes a series of cyclization, reduction, and dehydration reactions to form the core naphthalene structure. For instance, the biosynthesis can start with a pentaketide or hexaketide chain, leading to various bicyclic cores.[1]

Further enzymatic modifications, such as hydroxylations, methylations, and glycosylations, contribute to the vast structural diversity of fungal naphthalenes.[5][6] The interplay of different biosynthetic gene clusters can also lead to the formation of complex hybrid molecules, expanding the chemical space of these natural products.[5]

Bioactive Properties and Quantitative Data

Fungal naphthalene compounds have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data on their anticancer and antimicrobial activities.

Anticancer Activity

Naphthalene derivatives from fungi have shown cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes.

| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13 | Unidentified Fungus | NCI-H187 (Small Cell Lung Cancer) | 2.86 µg/mL | [1] |

| Compound 22 | Unidentified Fungus | NCI-H187 (Small Cell Lung Cancer) | 5.55 µg/mL | [1] |

| Compound 22 | Unidentified Fungus | BCA (Breast Cancer) | 2.96 µg/mL | [1] |

| Unnamed Pentacyclic Compound | Phoma sp. | MCF-7 (Breast Cancer) | 35.5 | [1] |

| Unnamed Pentacyclic Compound | Phoma sp. | H460 (Large Cell Lung Carcinoma) | 12.9 | [1] |

| Unnamed Pentacyclic Compound | Phoma sp. | HepG2 (Hepatocellular Carcinoma) | 12.3 | [1] |

| Unnamed Pentacyclic Compound | Phoma sp. | U2OS (Osteosarcoma) | 20.4 | [1] |

| Naphthalene-Chalcone Hybrid 2j | Synthetic | A549 (Lung Carcinoma) | 7.835 | [7] |

Antimicrobial Activity

Many fungal naphthalenes exhibit potent activity against pathogenic bacteria and fungi, including strains resistant to conventional antibiotics.

| Compound | Fungal Source | Target Microorganism | MIC (µg/mL) | Reference |

| (3S)-3,8-dihydroxy-6,7-dimethyl-a-tetralone (43 ) | Daldinia eschscholtzii | Staphylococcus aureus | 200 | [1] |

| (3S)-3,8-dihydroxy-6,7-dimethyl-a-tetralone (43 ) | Daldinia eschscholtzii | Microsporum gypseum | 200 | [1] |

| (3S)-3,8-dihydroxy-6,7-dimethyl-a-tetralone (43 ) | Daldinia eschscholtzii | MRSA | 200 | [1] |

| Dalesconoside A (1 ) | Daldinia eschscholzii | Pseudomonas aeruginosa | 6.25 | [6] |

| Dalesconoside A (1 ) | Daldinia eschscholzii | Escherichia coli | 6.25 | [6] |

| Compound 16 | Daldinia eschscholzii | Escherichia coli | 6.25 | [6] |

| Compound 17 | Daldinia eschscholzii | MRSA | 6.25 | [6] |

| Compound 134 | Unidentified Fungus | Bacillus subtilis | 2.13 (IC50) | [1] |

| Naphthalene-Chalcone Hybrid 2j | Synthetic | Candida albicans | 15.625 | [7] |

| Naphthalene-Chalcone Hybrid 2j | Synthetic | Candida krusei | 15.625 | [7] |

| Naphthalene-Chalcone Hybrid 2j | Synthetic | Staphylococcus aureus | 31.250 | [7] |

| Naphthalene-Chalcone Hybrid 2j | Synthetic | Staphylococcus epidermidis | 31.250 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive fungal naphthalene compounds.

Fungal Culture and Metabolite Extraction

Protocol:

-

Fungal Strain and Culture Conditions:

-

Obtain a pure culture of the desired fungus.

-

Prepare a suitable culture medium, such as Potato Dextrose Broth (PDB) or a specific production medium.

-

Inoculate the medium with the fungal spores or mycelia under aseptic conditions.

-

Incubate the culture under optimal conditions of temperature, pH, and agitation for a predetermined period to allow for the production of secondary metabolites.

-

-

Extraction of Naphthalene Compounds:

-

After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

The mycelium and the culture filtrate can be extracted separately to isolate intracellular and extracellular metabolites, respectively.

-